![molecular formula C16H19NO4 B7580396 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid](/img/structure/B7580396.png)
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid
Overview
Description
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid, also known as CPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPPB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a neurotransmitter receptor that plays a crucial role in various physiological and pathological processes in the human body. In
Mechanism of Action
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. By blocking the α7 nAChR, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid can modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In models of sepsis, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to reduce inflammation and improve survival rates. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has also been shown to have analgesic effects in models of neuropathic pain.
Advantages and Limitations for Lab Experiments
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nAChR, which allows for precise modulation of this receptor. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid. One area of interest is the potential therapeutic applications of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid in various diseases, such as Alzheimer's disease and sepsis. Another area of interest is the development of novel α7 nAChR antagonists with improved pharmacokinetic properties. Additionally, the role of the α7 nAChR in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function.
Scientific Research Applications
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been extensively studied for its potential applications in scientific research. As a selective antagonist of the α7 nAChR, 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been shown to modulate various biological processes, including cognition, inflammation, and pain. 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been used in preclinical studies to investigate the role of the α7 nAChR in various diseases, such as Alzheimer's disease, schizophrenia, and sepsis.
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYLHJNLOUWAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.